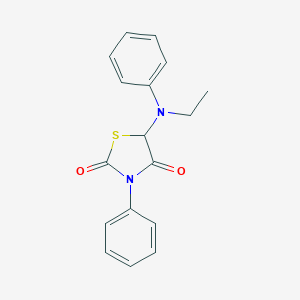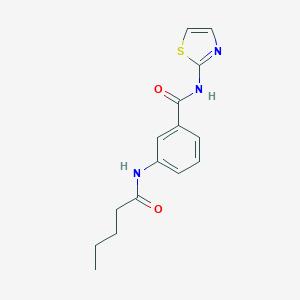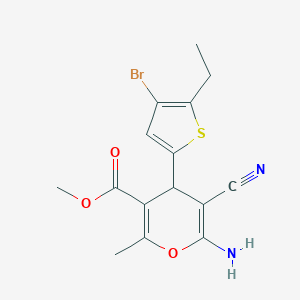
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSBA and has a molecular formula of C18H16N2O2S. BZSBA is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
作用機序
The mechanism of action of BZSBA is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. In cancer cells, BZSBA has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of certain genes involved in cell proliferation. In bacteria, BZSBA has been shown to inhibit the growth of certain strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
BZSBA has been shown to have various biochemical and physiological effects in different organisms. In mice, BZSBA has been shown to reduce anxiety-like behavior and increase locomotor activity. In cancer cells, BZSBA has been shown to induce oxidative stress and DNA damage. In bacteria, BZSBA has been shown to disrupt the cell membrane and inhibit cell growth.
実験室実験の利点と制限
BZSBA has several advantages as a research tool, including its low cost, easy synthesis, and potential applications in various fields. However, there are also some limitations associated with BZSBA, including its low solubility in water and limited availability of commercial sources.
将来の方向性
There are several future directions for research on BZSBA. One area of interest is the development of BZSBA-based drugs for the treatment of cancer and microbial infections. Another area of interest is the use of BZSBA as a plant growth regulator and pesticide. Additionally, there is potential for the use of BZSBA in the development of OLEDs and solar cells. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has shown potential applications in various fields like medicine, agriculture, and materials science. Its easy synthesis, low cost, and potential applications make it an attractive research tool. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
合成法
The synthesis of BZSBA involves the reaction of 2-mercaptobenzoxazole with benzylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified by recrystallization to obtain pure BZSBA.
科学的研究の応用
BZSBA has been extensively studied for its potential applications in various fields like medicine, agriculture, and materials science. In medicine, BZSBA has shown promising results as an anticancer agent, antimicrobial agent, and anxiolytic agent. In agriculture, BZSBA has shown potential as a plant growth regulator and pesticide. In materials science, BZSBA has been studied for its use in organic light-emitting diodes (OLEDs) and solar cells.
特性
製品名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19) |
InChIキー |
XSITZYIDDLYDNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)





![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)